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molecular formula C11H11N3O3 B1630166 5-(2-Methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole CAS No. 720702-43-2

5-(2-Methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole

Cat. No. B1630166
M. Wt: 233.22 g/mol
InChI Key: RISMSHXUBAAEHH-UHFFFAOYSA-N
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Patent
US07884101B2

Procedure details

To a solution of 5-(2-methoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole (7.95 g, 34.1 mmol) in acetic acid (250 mL) was added zinc dust (11.7 g, 179 mmol) in portions under cooling in an ice bath over a period of 10 minutes. After stirring for 30 min at room temperature, solids were filtered of through celite. Filtrate was concentrated and residue was purified by SiO2 column chromatography (Eluent: methylene chloride/methanol 20:1) to give 4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)-phenylamine (4.34 g, 21.4 mmol, 62%) as an oil. LCMS m/z (%)=204 (M+H). 1H NMR (400, CDCl3) δ: 7.51 (d, J=1.8 Hz, 1H), 6.83 (d, J=8.7 Hz, 1H), 6.76 (dd, J=2.8, 8.7 Hz, 1H), 6.62 (d, J=2.8 Hz, 1H), 6.22 (d, J=1.8 Hz, 1H), 3.74 (s, 3H), 3.73 (s, 3H), 3.24-3.55 (broad s, 2H).
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
11.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[C:12]1[N:16]([CH3:17])[N:15]=[CH:14][CH:13]=1>C(O)(=O)C.[Zn]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][C:4]=1[C:12]1[N:16]([CH3:17])[N:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
7.95 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])C1=CC=NN1C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
11.7 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice bath over a period of 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
solids were filtered of through celite
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
residue was purified by SiO2 column chromatography (Eluent: methylene chloride/methanol 20:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=C(C=C1)N)C=1N(N=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.4 mmol
AMOUNT: MASS 4.34 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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